Gibberellin A34

Overview

Description

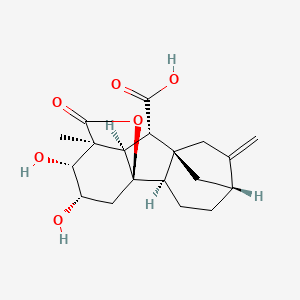

The compound Gibberellin A34 is a complex organic molecule with a unique pentacyclic structure. This compound is characterized by multiple chiral centers, hydroxyl groups, and a carboxylic acid functional group. Its intricate structure and functional groups make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Mechanism of Action

Gibberellin A34, also known as (1R,2R,5R,8R,9S,10R,11S,12R,13S)-12,13-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.1(5,8).0(1,10).0(2,8)]heptadecane-9-carboxylic acid, is a plant hormone that plays a crucial role in various developmental processes .

Target of Action

The primary targets of this compound are the DELLA transcriptional regulators and the GID1 family of receptors . These targets play a significant role in modulating the formation of stems, leaves, flowers, and the development and ripening of fruit .

Mode of Action

This compound interacts with its targets by binding to the GID1 receptors . This interaction leads to changes in the behavior of the DELLA transcriptional regulators . The molecular mechanism of gibberellin action involves three distinct modes of DELLA action :

Biochemical Pathways

This compound affects the GA biosynthesis and catabolism pathways . These pathways integrate with other signaling pathways to regulate plant growth and development . Gibberellin represses the gene expression of some GA-positive regulators, such as biosynthetic enzymes GA 20oxidase and GA 3oxidase, GID1, and SCARECROW-like3 (SCL3), through the GA signaling pathway .

Pharmacokinetics

It is known that the concentration of gibberellins in plants is very tightly regulated .

Result of Action

The action of this compound results in the modulation of the formation of stems, leaves, and flowers, as well as the development and ripening of fruit . It also influences plant growth, particularly rescuing the growth of dwarf mutants of pea and maize .

Action Environment

Environmental factors, including temperature, mechanical stimulation, abiotic and biotic stress, and the duration, intensity, and quality of light, have all been shown to affect GA biosynthesis and inactivation . These factors act primarily on the expression of the 2-ODD genes .

Biochemical Analysis

Biochemical Properties

(1R,2R,5R,8R,9S,10R,11S,12R,13S)-12,13-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.1(5,8).0(1,10).0(2,8)]heptadecane-9-carboxylic acid: plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially acting as an inhibitor or activator depending on the cellular context . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex.

Cellular Effects

The effects of (1R,2R,5R,8R,9S,10R,11S,12R,13S)-12,13-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.1(5,8).0(1,10).0(2,8)]heptadecane-9-carboxylic acid on various cell types are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the MAPK signaling pathway, leading to altered gene expression profiles . Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, (1R,2R,5R,8R,9S,10R,11S,12R,13S)-12,13-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.1(5,8).0(1,10).0(2,8)]heptadecane-9-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to conformational changes that affect enzyme activity . Furthermore, it can influence gene expression by interacting with transcription factors, thereby modulating the transcriptional machinery of the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (1R,2R,5R,8R,9S,10R,11S,12R,13S)-12,13-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.1(5,8).0(1,10).0(2,8)]heptadecane-9-carboxylic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, but it can degrade under extreme pH or temperature conditions . Long-term exposure to this compound in vitro has been associated with sustained changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of (1R,2R,5R,8R,9S,10R,11S,12R,13S)-12,13-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.1(5,8).0(1,10).0(2,8)]heptadecane-9-carboxylic acid vary with different dosages in animal models. At low doses, it has been observed to have beneficial effects, such as enhancing antioxidant defenses and reducing oxidative stress . At high doses, it can exhibit toxic effects, including cellular apoptosis and tissue damage. These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

(1R,2R,5R,8R,9S,10R,11S,12R,13S)-12,13-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.1(5,8).0(1,10).0(2,8)]heptadecane-9-carboxylic acid: is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, it has been shown to influence the tricarboxylic acid (TCA) cycle by modulating the activity of key enzymes involved in this pathway. This interaction can lead to changes in energy production and overall cellular metabolism.

Transport and Distribution

The transport and distribution of (1R,2R,5R,8R,9S,10R,11S,12R,13S)-12,13-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.1(5,8).0(1,10).0(2,8)]heptadecane-9-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is also influenced by its physicochemical properties, such as solubility and molecular weight.

Subcellular Localization

The subcellular localization of (1R,2R,5R,8R,9S,10R,11S,12R,13S)-12,13-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.1(5,8).0(1,10).0(2,8)]heptadecane-9-carboxylic acid is critical for its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it interacts with various enzymes and proteins . Targeting signals and post-translational modifications play a role in directing the compound to specific subcellular compartments, thereby influencing its biochemical and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gibberellin A34 involves multiple steps, including the formation of the pentacyclic core and the introduction of functional groups. The synthetic route typically starts with the construction of the core structure through cyclization reactions, followed by the introduction of hydroxyl and carboxylic acid groups via oxidation and substitution reactions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The hydroxyl and carboxylic acid groups can participate in nucleophilic substitution reactions.

Addition: The double bond in the structure can undergo addition reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂R) are commonly employed.

Addition: Electrophiles such as hydrogen halides (HX) and halogens (X₂) are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structure and reactivity. It serves as a model for understanding complex organic transformations and the behavior of pentacyclic systems.

Biology

In biology, the compound’s interactions with biomolecules are of interest. It can be used to study enzyme-substrate interactions, receptor binding, and cellular uptake mechanisms.

Medicine

In medicine, the compound’s potential therapeutic properties are explored. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.

Industry

In industry, the compound’s unique properties are utilized in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

Barrelene: A polycyclic alkane with a barrel-like structure.

Basketane: A polycyclic alkane with a basket-like structure.

Cubane: A polycyclic alkane with a cubic structure.

Uniqueness

Compared to these similar compounds, Gibberellin A34 stands out due to its functional groups and chiral centers

Biological Activity

Gibberellin A34 (GA34) is a member of the gibberellin family, which are plant hormones that play critical roles in regulating various physiological processes, including growth, development, and stress responses. This article provides a comprehensive overview of the biological activity of GA34, focusing on its mechanisms, effects on plant physiology, and relevant research findings.

Overview of Gibberellins

Gibberellins are diterpenoid acids produced in plants and fungi that influence numerous aspects of plant growth and development. They are involved in processes such as seed germination, stem elongation, flowering, and fruit development. GA34 is structurally related to other gibberellins like GA1 and GA4 but exhibits distinct biological activities.

Gibberellins function by binding to specific receptors in plant cells, initiating a signaling cascade that leads to gene expression changes. The primary receptor for gibberellins is the GID1 (Gibberellin Insensitive Dwarf1) protein, which interacts with DELLA proteins—growth repressors that inhibit plant growth under low gibberellin conditions. When gibberellins bind to GID1, it promotes the degradation of DELLA proteins, relieving their repression on growth-promoting genes.

Growth Promotion

GA34 has been shown to enhance growth parameters in various plant species. For instance:

- Stem Elongation : In studies involving Zea mays (maize) and Oryza sativa (rice), GA34 treatment resulted in significant increases in stem height and leaf area compared to control groups .

- Seed Germination : GA34 promotes seed germination by breaking dormancy and stimulating metabolic processes essential for germination. This effect has been documented in several species, including tomato and barley .

Stress Response

Research indicates that GA34 plays a role in mitigating abiotic stress effects:

- Photosynthesis Enhancement : In conditions of low light stress, GA34 application improved photosynthetic efficiency by increasing stomatal conductance and enhancing chlorophyll content .

- Antioxidant Activity : GA34 has been observed to regulate reactive oxygen species (ROS) levels during stress conditions, reducing oxidative damage in plants .

Case Studies

- Maize Growth Study : A controlled experiment demonstrated that maize plants treated with GA34 exhibited a 30% increase in height compared to untreated controls over a four-week period. The study also noted improved leaf expansion and root development .

- Tomato Germination : In a study focused on tomato seeds, GA34 significantly increased germination rates from 60% to 90% when applied at optimal concentrations. The mechanism was linked to enhanced enzyme activity involved in starch mobilization during germination .

Research Findings

Recent studies have provided insights into the molecular mechanisms underlying the effects of GA34:

- Transcriptomic Analysis : A transcriptomic study revealed that GA34 treatment led to the upregulation of genes associated with growth and stress response pathways. Specifically, genes involved in cell wall loosening and expansion were significantly activated .

- Metabolomic Profiling : Metabolomic analyses indicated that GA34 influences secondary metabolite production, which can enhance plant resilience against pests and diseases .

Comparative Table of Gibberellins

| Gibberellin | Key Functions | Effects on Plant Growth |

|---|---|---|

| GA1 | Stem elongation, flowering | Promotes rapid growth |

| GA3 | Seed germination, fruit development | Increases fruit size |

| GA4 | Leaf expansion, root development | Enhances biomass accumulation |

| GA34 | Growth promotion under stress | Mitigates abiotic stress effects |

Properties

IUPAC Name |

(1R,2R,5R,8R,9S,10R,11S,12R,13S)-12,13-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O6/c1-8-5-18-6-9(8)3-4-11(18)19-7-10(20)14(21)17(2,16(24)25-19)13(19)12(18)15(22)23/h9-14,20-21H,1,3-7H2,2H3,(H,22,23)/t9-,10+,11-,12-,13-,14+,17+,18+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGZIQAJJXGRAJF-TXZPEUJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C3C(C45CC(CCC4C3(CC(C1O)O)OC2=O)C(=C)C5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12[C@H]3[C@@H]([C@@]45C[C@@H](CC[C@H]4[C@@]3(C[C@@H]([C@@H]1O)O)OC2=O)C(=C)C5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32630-92-5 | |

| Record name | Gibberellin A34 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32630-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.